Friedel-Crafts Acylation Regioselectivity: 3,4-DCLBP as the Predominant Product from Ortho-Dichlorobenzene
In the Friedel-Crafts benzoylation of ortho-dichlorobenzene, 3,4-dichlorobenzophenone is the major product, with only small yields of 2,3-dichlorobenzophenone, o- and p-chlorobenzophenone, and benzophenone observed [1]. In contrast, the meta-isomer precursor yields primarily 2,4-dichlorobenzophenone, and the para-isomer yields 2,5-dichlorobenzophenone with significant side products including rearrangement to 3,4-DCLBP and dechlorobenzoylation [1]. This regiochemical outcome demonstrates that ortho-dichlorobenzene uniquely provides a clean synthetic entry to 3,4-DCLBP with minimized purification burden.
| Evidence Dimension | Major product in Friedel-Crafts benzoylation |
|---|---|
| Target Compound Data | 3,4-Dichlorobenzophenone |
| Comparator Or Baseline | 2,4-Dichlorobenzophenone (from meta-dichlorobenzene) and 2,5-Dichlorobenzophenone (from para-dichlorobenzene) |
| Quantified Difference | Ortho-isomer: 3,4-DCLBP major product with small yields of 2,3-DCLBP, o-chlorobenzophenone, p-chlorobenzophenone, and benzophenone. Meta-isomer: mainly 2,4-DCLBP. Para-isomer: mainly 2,5-DCLBP plus rearrangement to 3,4-DCLBP and dechlorobenzoylation. |
| Conditions | Nitrobenzene solution, AlCl₃ catalyst |
Why This Matters
For procurement, this evidence confirms that ortho-dichlorobenzene is the required starting material for efficient, high-purity synthesis of 3,4-DCLBP, and that substitution with meta- or para-precursors will yield different isomers or impure mixtures, increasing purification costs and reducing yield.
- [1] Goodman, P. A., and Gore, P. H. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. J. Chem. Soc. C, 1968, 2452-2454. View Source
